molecular formula C9H12N2O2 B12526842 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol CAS No. 690618-11-2

2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol

Cat. No.: B12526842
CAS No.: 690618-11-2
M. Wt: 180.20 g/mol
InChI Key: UDFYYYIBINMNKS-UHFFFAOYSA-N
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Description

2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C9H12N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a nitroso group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety through a methylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroaniline.

    Reduction: The nitro group in 4-nitroaniline is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminophenylamine.

    Nitrosation: The amino group is then nitrosated using nitrous acid to form 4-nitrosophenylamine.

    Alkylation: Finally, the nitrosophenylamine is alkylated with methylamine and ethanol to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group back to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity and signaling pathways. The compound’s effects are mediated through the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(4-nitrophenyl)amino]ethan-1-ol: Similar structure but with a nitro group instead of a nitroso group.

    2-[Methyl(4-aminophenyl)amino]ethan-1-ol: Contains an amino group instead of a nitroso group.

    2-[Methyl(4-hydroxyphenyl)amino]ethan-1-ol: Features a hydroxy group in place of the nitroso group.

Uniqueness

2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds with different substituents cannot.

Properties

CAS No.

690618-11-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(N-methyl-4-nitrosoanilino)ethanol

InChI

InChI=1S/C9H12N2O2/c1-11(6-7-12)9-4-2-8(10-13)3-5-9/h2-5,12H,6-7H2,1H3

InChI Key

UDFYYYIBINMNKS-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)N=O

Origin of Product

United States

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